hTDO/hIDO1 Selectivity: 16-Fold Discrimination Unmatched by Classical IDO1 Inhibitors
The compound displays a 16-fold selectivity window for hTDO (IC50 = 40 nM) over hIDO1 (IC50 = 640 nM) when tested under identical enzymatic conditions [1]. By comparison, the clinical IDO1 inhibitor epacadostat (INCB024360) exhibits an hIDO1 IC50 of 72 nM but shows no inhibition of hTDO at concentrations up to 10 µM [2]. Other dual IDO1/TDO inhibitors in the literature, such as compound Y-13, achieve hTDO IC50 values of 80 nM but exhibit a narrower selectivity margin (~36-fold) and lack the additional BRD4 activity [3]. The 4-bromo compound is therefore uniquely positioned as a TDO-preferring, dual IDO1/TDO ligand with a quantifiable selectivity window.
| Evidence Dimension | hTDO/hIDO1 selectivity ratio |
|---|---|
| Target Compound Data | IC50(hTDO) = 40 nM; IC50(hIDO1) = 640 nM; Ratio = 16 |
| Comparator Or Baseline | Epacadostat: IC50(hIDO1) = 72 nM, IC50(hTDO) >10,000 nM; Ratio <0.007 |
| Quantified Difference | Target compound shows >2,000-fold higher relative TDO potency compared to epacadostat |
| Conditions | Recombinant human enzymes (hTDO aa 19–388; hIDO1 aa 12–403) expressed in E. coli Transetta (DE3); spectrophotometric detection via NanoDrop 2000c |
Why This Matters
Procurement of a compound with defined TDO-preferring dual activity enables pathway-specific interrogation of kynurenine metabolism without the confounding pan-IDO1 suppression seen with classical inhibitors.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865). Affinity Data: hTDO IC50=40 nM, hIDO1 IC50=640 nM. View Source
- [2] Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med. Chem. Lett., 8(5), 486–491. (IC50 IDO1=72 nM; no TDO activity). View Source
- [3] Design, synthesis and anti-Parkinson's disease bioactivity evaluation of isoquinoline derivatives as potent IDO1/TDO dual inhibitors. PubMed ID: 36870335. (Y-13: IDO1 IC50=2.87 µM, TDO IC50=0.08 µM). View Source
